Furin Inhibitor -

Furin Inhibitor

Catalog Number: EVT-14110660
CAS Number:
Molecular Formula: C28H37N13O2
Molecular Weight: 587.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Furin is classified as a member of the proprotein convertase family, which includes several other enzymes such as proprotein convertase 1/3, proprotein convertase 2, and proprotein convertase 5/6. These enzymes are primarily localized in the trans-Golgi network and endosomal compartments of cells, where they cleave proproteins at specific sites to produce biologically active proteins. Furin inhibitors can be categorized into several classes based on their mechanism of action, including small-molecule inhibitors, peptide-based inhibitors, and monoclonal antibodies.

Synthesis Analysis

Methods and Technical Details

The synthesis of furin inhibitors typically involves several strategies:

  1. Peptide Synthesis: Many furin inhibitors are derived from peptide sequences that mimic the natural substrates of furin. Techniques such as solid-phase peptide synthesis are commonly employed to create these peptides with specific modifications to enhance their inhibitory potency.
  2. Small-Molecule Synthesis: The development of non-peptide small molecules as furin inhibitors often involves medicinal chemistry approaches, including structure-activity relationship studies. For instance, compounds like 4-amidinobenzylamide have been synthesized and optimized for enhanced binding affinity to furin.
  3. Fragment-Based Design: This approach involves identifying small fragments that can bind to the active site of furin and subsequently linking them together to create more potent inhibitors. Recent studies have utilized crystal structures of furin-inhibitor complexes to guide the design process.
Molecular Structure Analysis

Structure and Data

Furin has a complex three-dimensional structure characterized by its catalytic domain, which contains a catalytic triad essential for its proteolytic activity. The molecular structure of furin allows for specific substrate recognition based on amino acid sequences surrounding the cleavage site. Furin typically recognizes sequences with basic residues (arginine or lysine) at specific positions relative to the cleavage site.

Inhibitors often mimic these substrates or bind to allosteric sites on furin, disrupting its function. For example, certain peptide inhibitors have been designed based on the structure of natural substrates but modified to enhance binding affinity and specificity.

Chemical Reactions Analysis

Reactions and Technical Details

Furin catalyzes the cleavage of peptide bonds in proproteins through a series of steps involving substrate binding, formation of an enzyme-substrate complex, and subsequent hydrolysis. The presence of inhibitors alters this reaction pathway by either competing with substrates for binding or by inducing conformational changes that prevent substrate access.

Inhibitor design often focuses on enhancing selectivity for furin over other proprotein convertases to minimize off-target effects. For instance, specific modifications in inhibitor design can lead to increased affinity for the active site while reducing interactions with other proteases.

Mechanism of Action

Process and Data

The mechanism by which furin inhibitors exert their effects typically involves:

  1. Competitive Inhibition: Many inhibitors bind directly to the active site of furin, competing with natural substrates. This prevents the cleavage of proproteins into their active forms.
  2. Allosteric Modulation: Some inhibitors bind to sites distinct from the active site, leading to conformational changes that reduce enzyme activity.
  3. Substrate Mimicry: Certain peptide-based inhibitors mimic the structure of natural substrates but are designed to resist cleavage by furin, effectively blocking its activity without being processed themselves.

Data from kinetic studies often reveal the binding affinities (Ki values) of various inhibitors, providing insights into their potency and selectivity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Furin inhibitors exhibit diverse physical and chemical properties depending on their chemical structure:

  • Solubility: Many small-molecule inhibitors are designed for optimal solubility in aqueous environments to facilitate biological assays.
  • Stability: Stability under physiological conditions is crucial for effective therapeutic use; thus, modifications may be made to enhance resistance to enzymatic degradation.
  • Binding Affinity: The effectiveness of an inhibitor is often quantified by its binding affinity (Ki), which can range from nanomolar to micromolar concentrations depending on structural modifications.
Applications

Scientific Uses

Furin inhibitors have significant applications in various fields:

  1. Therapeutic Development: They are being explored as potential treatments for diseases where aberrant furin activity contributes to pathology, such as cancer metastasis and viral infections (e.g., influenza).
  2. Research Tools: Furin inhibitors serve as valuable tools in biochemical research for studying protein processing pathways and understanding disease mechanisms involving proprotein convertases.
  3. Vaccine Development: Inhibitors are also being investigated for their utility in vaccine formulations by preventing premature activation of viral proteins during vaccine production.
Introduction to Furin as a Therapeutic Target

Role of Furin in Proteolytic Activation of Pathogen Proteins

Furin serves as a critical virulence factor for numerous pathogens by activating their toxins and surface proteins:

Table 1: Pathogen-Dependent Furin Substrates and Inhibitor Effects

Pathogen ClassKey SubstratesConsequence of CleavageInhibitor Efficacy
BacteriaAnthrax toxin (PA83)Toxin internalization, cytotoxicity>90% toxin neutralization [1]
Pseudomonas exotoxin ACell entry, ribosomal inactivationReduced lethality in vitro [3]
Diphtheria toxinEndosomal release, cell deathIC₅₀: 5-20 nM (peptide inhibitors) [1]
VirusesHIV-1 gp160Viral envelope fusion, infectivityReplication inhibition [1]
Influenza HA proteinMembrane fusion, viral entry↓ Viral spread [5]
Dengue/MERS-CoV prM/E, SpikeViral maturation, host cell entry↓ Virion production [8]

Bacterial pathogens exploit furin to activate potent exotoxins. Anthrax lethal factor requires furin-mediated cleavage of protective antigen (PA83) into PA63 for oligomerization and endocytosis. Furin inhibitors like decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVKR-CMK) block this processing, neutralizing toxin activity in cellular models [1]. Similarly, Pseudomonas exotoxin A and Shiga toxins undergo furin-dependent activation, making inhibition a promising anti-virulence strategy.

Viral pathogens co-opt furin for envelope glycoprotein maturation. For influenza, cleavage of hemagglutinin (HA) into HA1/HA2 subunits is indispensable for membrane fusion competence. Peptidomimetic inhibitors (e.g., MI-1851) suppress H5N1 and H7N1 replication by >80% in vitro by blocking HA processing [5] [8]. Flaviviruses (e.g., Dengue, Zika) similarly require furin-mediated prM/E cleavage for virion maturation. CRISPR-Cas9 furin knockout cells exhibit robust resistance to multiple enveloped viruses, validating its central role in viral pathogenesis [8].

Furin’s Involvement in Viral Pathogenesis: SARS-CoV-2 Spike Protein Cleavage

SARS-CoV-2 possesses a unique furin cleavage site (PRRAR↓SV) at the S1/S2 junction of its spike (S) protein, absent in closely related betacoronaviruses like SARS-CoV. This site enables pre-activation of S proteins during virion assembly, enhancing infectivity and cell-cell fusion:

Table 2: Impact of Furin Inhibition on SARS-CoV-2 Pathogenesis

Targeting ApproachKey FindingsReference
Furin knockout (CRISPR-Cas9)70-90% ↓ infectious virus production in VeroE6 cells [5] [8]
Furin-cleavage site deletionAttenuated virus in vivo, ↓ transmission in ferrets, retained immunogenicity [5]
Small molecule inhibitorsBOS-318 (IC₅₀: 1.9 nM) blocks S protein cleavage, ↓ viral entry [9]
MI-1851: Non-cytotoxic, ↓ viral RNA in Calu-3 cells [9]
Natural product inhibitorsPinobanksin 3-(E)-caffeate/quercitrin: Docking scores < -7 kcal/mol vs. furin [8]

Furin cleaves SARS-CoV-2’s S protein at two critical sites:

  • S1/S2 boundary (PRRAR↓SV): Primes S for TMPRSS2-mediated activation at the S2' site, enabling plasma membrane fusion.
  • S2' site: Cooperates with endosomal cathepsins for S protein activation in ACE2-positive cells [5] [9].

Structural studies reveal that inhibitors like BOS-318 induce a 180° flip of Thr254 in furin’s catalytic pocket, forming an extended hydrophobic cavity. This conformational change enables sub-nanomolar inhibition (IC₅₀: 1.9 nM) and suppresses SARS-CoV-2 replication in human airway epithelia [9]. Non-peptidic inhibitors derived from virtual screening (e.g., pinobanksin 3-(E)-caffeate) show multi-target activity against furin, ACE2, and TMPRSS2—key host factors for viral entry [8]. Notably, furin’s broad tissue distribution may explain SARS-CoV-2’s multi-organ tropism, making its inhibitors valuable for mitigating systemic infection.

Furin Dysregulation in Non-Infectious Diseases: Cancer and Atherosclerosis

Furin overexpression correlates with aggressive phenotypes in multiple cancers and drives cardiovascular pathologies through aberrant proprotein processing:

Cancer PathogenesisFurin activates cancer-promoting substrates:

  • Transforming Growth Factor-β (TGF-β): Cleaves latent TGF-β to its active, pro-metastatic form.
  • Matrix Metalloproteases (MMPs): Processes pro-MMP2/MMP9, enabling extracellular matrix degradation and invasion.
  • Insulin-like Growth Factor-1 Receptor (IGF-1R): Maturation enhances tumor cell proliferation/survival [2] [7].

In head/neck, lung, and breast cancers, furin upregulation associates with advanced staging, metastasis, and poor survival. Therapeutic strategies include:

  • FANG vaccine: Autologous tumor cells transfected with GM-CSF and a bifunctional shRNA against furin/TGF-β1/2. Phase I trials showed 74-98% furin/TGF-β knockdown and extended survival (319–1043+ days) in advanced cancers [2].
  • Peptidomimetics (e.g., α1-PDX): Block furin in the Golgi, suppressing invasive potential in rhabdomyosarcoma and colon carcinoma models [2].

Cardiovascular DiseaseFurin regulates key cardiovascular pathways:

  • Lipid metabolism: Activates PCSK9 (enhances LDL receptor degradation) and endothelial lipase.
  • Blood pressure: Cleaves prorenin receptor and epithelial sodium channels (ENaC).
  • Vascular remodeling: Processes TGF-β1 and MMPs, driving atherosclerotic plaque instability [7].

Proteo-genomic analyses link FURIN variants (e.g., rs4702) to hypertension and ischemic heart disease (IHD). The A allele of rs4702 correlates with ↓ furin mRNA, ↑ systolic/diastolic blood pressure, and ↑ IHD risk (OR: 1.15, p<0.001) [7]. In cystic fibrosis, furin hyperactivates ENaC, worsening airway dehydration. The inhibitor BOS-318 rescues mucociliary clearance in vitro, highlighting its therapeutic potential [3].

Properties

Product Name

Furin Inhibitor

IUPAC Name

2-[5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine

Molecular Formula

C28H37N13O2

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41)

InChI Key

PKMXMBXOZUEHDV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N

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